Cas no 234445-61-5 (2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid)

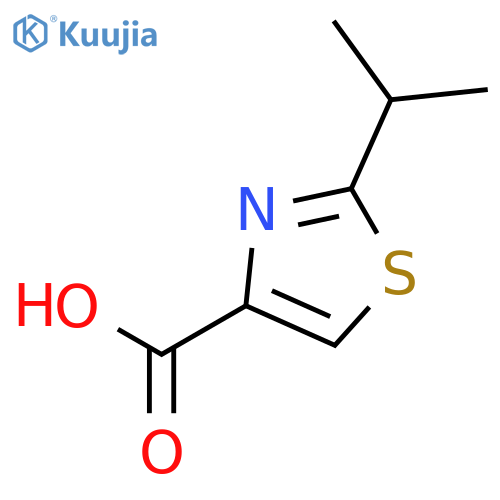

234445-61-5 structure

商品名:2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Isopropylthiazole-4-carboxylic acid

- 2-(2-Propyl)thiazole-4-carboxylic acid

- 2-Isopropyl-1,3-thiazole-4-carboxylic acid

- 2-propan-2-yl-1,3-thiazole-4-carboxylic acid

- 4-THIAZOLECARBOXYLICACID,2-(1-METHYLETHYL)-(9CI)

- 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

- 2-isopropyl-1,3-thiazol-4-carboxylic acid

- 2-isopropyl-1,3-thiazole-4-carboxylic acid(SALTDATA: FREE)

- 2-isopropyl-thiazole-4-carboxylic acid

- 4-Thiazolecarboxylic acid, 2-(1-methylethyl)-

- XHYVJUUPYNCLHY-UHFFFAOYSA-N

- BCP09758

- STK500776

- 1567AB

- 2-Isopropyl-4-thiazolecarboxylic acid

- 2-isopropyl-thiazole-4-carboxylic

- 2-propan-2-yl-4-thiazolecarboxylic acid

- FT-0678893

- SCHEMBL314037

- EN300-64622

- AMY2492

- 234445-61-5

- Z381402826

- DTXSID00626623

- MFCD09055228

- AKOS005170896

- DS-17781

- CS-W006653

- A816719

- SY042864

- DB-009180

- ALBB-000144

-

- MDL: MFCD09055228

- インチ: 1S/C7H9NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10)

- InChIKey: XHYVJUUPYNCLHY-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C(C(=O)O[H])N=C1C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 171.03500

- どういたいしつりょう: 171.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.4

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 297.7°C at 760 mmHg

- フラッシュポイント: 133.8±19.8 °C

- 屈折率: 1.564

- PSA: 78.43000

- LogP: 1.96470

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64622-0.05g |

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid |

234445-61-5 | 95% | 0.05g |

$19.0 | 2023-05-04 | |

| Enamine | EN300-64622-10.0g |

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid |

234445-61-5 | 95% | 10g |

$512.0 | 2023-05-04 | |

| Enamine | EN300-64622-0.5g |

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid |

234445-61-5 | 95% | 0.5g |

$50.0 | 2023-05-04 | |

| Fluorochem | 220493-10g |

2-Isopropylthiazole-4-carboxylic acid |

234445-61-5 | 95% | 10g |

£558.00 | 2022-03-01 | |

| TRC | I873600-50mg |

2-Isopropylthiazole-4-carboxylic Acid |

234445-61-5 | 50mg |

$75.00 | 2023-05-18 | ||

| TRC | I873600-500mg |

2-Isopropylthiazole-4-carboxylic Acid |

234445-61-5 | 500mg |

$345.00 | 2023-05-18 | ||

| Chemenu | CM112648-1g |

2-isopropyl-1,3-thiazole-4-carboxylic acid |

234445-61-5 | 98% | 1g |

$76 | 2024-07-28 | |

| Fluorochem | 220493-250mg |

2-Isopropylthiazole-4-carboxylic acid |

234445-61-5 | 95% | 250mg |

£45.00 | 2022-03-01 | |

| abcr | AB215551-250 mg |

2-Isopropyl-1,3-thiazole-4-carboxylic acid, 95%; . |

234445-61-5 | 95% | 250MG |

€159.10 | 2023-02-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I192211-50mg |

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid |

234445-61-5 | 98% | 50mg |

¥50.90 | 2023-09-02 |

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

234445-61-5 (2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid) 関連製品

- 769124-05-2(2-ethyl-1,3-thiazole-4-carboxylic acid)

- 1012881-39-8(2-tert-butyl-1,3-thiazole-5-carboxylic acid)

- 923605-08-7(2-cyclohexyl-1,3-thiazole-4-carboxylic acid)

- 478366-05-1(2-cyclopropyl-1,3-thiazole-4-carboxylic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Amadis Chemical Company Limited

(CAS:234445-61-5)2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

清らかである:99%/99%

はかる:10g/25g

価格 ($):230.0/459.0